N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-phenoxyacetohydrazide
N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-phenoxyacetohydrazide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0886829
InChI:
InChI=1S/C16H15N3O4/c1-12-7-8-13(9-15(12)19(21)22)10-17-18-16(20)11-23-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,20)/b17-10+
SMILES:
CC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=CC=C2)[N+](=O)[O-]
Molecular Formula:
C16H15N3O4
Molecular Weight:
313.31 g/mol
N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-phenoxyacetohydrazide
CAS No.:
Cat. No.: VC0886829
Molecular Formula: C16H15N3O4
Molecular Weight: 313.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N3O4 |
|---|---|
| Molecular Weight | 313.31 g/mol |
| IUPAC Name | N-[(E)-(4-methyl-3-nitrophenyl)methylideneamino]-2-phenoxyacetamide |
| Standard InChI | InChI=1S/C16H15N3O4/c1-12-7-8-13(9-15(12)19(21)22)10-17-18-16(20)11-23-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,20)/b17-10+ |
| Standard InChI Key | JTFZZQUBMILRDD-LICLKQGHSA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2)[N+](=O)[O-] |
| SMILES | CC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=CC=C2)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=CC=C2)[N+](=O)[O-] |
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